

An In-depth Technical Guide to Carbamazepine-(Ph)d8: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbamazepine-(Ph)d8

Cat. No.: B15554252

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and plausible synthesis pathways for **Carbamazepine-(Ph)d8**, a deuterated analog of the widely used anticonvulsant drug Carbamazepine. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

Carbamazepine-(Ph)d8 is a deuterated form of Carbamazepine where the eight hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry-based analyses.

The key chemical properties of **Carbamazepine-(Ph)d8** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,2,3,4,7,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide	[1]
Molecular Formula	C ₁₅ H ₄ D ₈ N ₂ O	[2][3]
Molecular Weight	244.32 g/mol	[1][2][3]
Appearance	White to off-white solid	[2]
Purity	>95% (HPLC) / 98.70%	[2][3]
Synonyms	CBZ-(Ph)d8, NSC 169864-(Ph)d8	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[2]

Synthesis Pathways

While specific, detailed experimental protocols for the synthesis of **Carbamazepine-(Ph)d8** are not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of Carbamazepine and general techniques for the deuteration of aromatic compounds. A likely approach would involve the synthesis of a deuterated precursor followed by cyclization and functionalization to yield the final product.

A potential synthetic pathway is outlined below. This pathway starts with deuterated 2-nitrotoluene, which can be synthesized via electrophilic nitration of deuterated toluene.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis pathway for **Carbamazepine-(Ph)d8**.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the synthesis of **Carbamazepine-(Ph)d8**, based on known reactions for the non-deuterated analogs.

Step 1: Nitration of Toluene-d8

- Reaction: Toluene-d8 is reacted with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the ortho position, yielding 2-Nitrotoluene-d7.
- Procedure: To a cooled solution of Toluene-d8 in a suitable solvent, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for a specified period, followed by quenching with ice water and extraction of the product.

Step 2: Self-condensation of 2-Nitrotoluene-d7

- Reaction: Two molecules of 2-Nitrotoluene-d7 undergo a base-catalyzed self-condensation to form 2,2'-Dinitrobibenzyl-d14.
- Procedure: 2-Nitrotoluene-d7 is treated with a strong base, such as sodium ethoxide, in an appropriate solvent. The reaction is heated to facilitate the condensation. The resulting product is then isolated by filtration or extraction.

Step 3: Reductive Cyclization to Iminostilbene-d8

- Reaction: The dinitro compound is reduced to the corresponding diamine, which then undergoes intramolecular cyclization to form the iminostilbene ring system.
- Procedure: 2,2'-Dinitrobibenzyl-d14 is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon. The reduction of the nitro groups to amines is followed by heating to promote cyclization and formation of Iminostilbene-d8.

Step 4: Carbamoylation of Iminostilbene-d8

- Reaction: Iminostilbene-d8 is reacted with phosgene to form an intermediate N-carbonyl chloride, which is then treated with ammonia to yield **Carbamazepine-(Ph)d8**.

- Procedure: Iminostilbene-d8 is dissolved in an inert solvent and treated with a solution of phosgene. The resulting 5-Chlorocarbonyl-iminostilbene-d8 is then reacted with an excess of ammonia to form the final product, **Carbamazepine-(Ph)d8**. The product can be purified by recrystallization.

Characterization Data

The identity and purity of synthesized **Carbamazepine-(Ph)d8** would be confirmed using various analytical techniques. Below is a summary of expected and available analytical data.

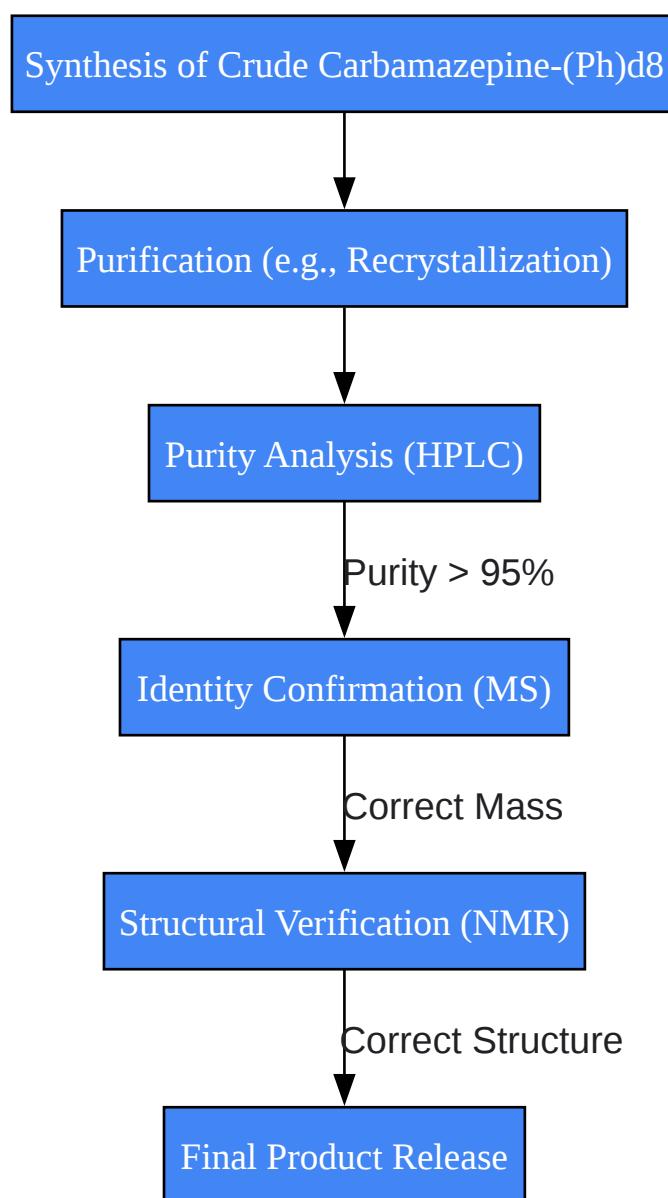
Mass Spectrometry

The mass spectrum of **Carbamazepine-(Ph)d8** is expected to show a molecular ion peak at m/z 244, corresponding to the increased mass due to the eight deuterium atoms. This is a key characteristic for its use as an internal standard. The fragmentation pattern would be similar to that of non-deuterated Carbamazepine, with shifts in the masses of fragments containing the deuterated phenyl rings.

Technique	Expected m/z
Electrospray Ionization (ESI-MS)	$[M+H]^+ = 245.15$

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **Carbamazepine-(Ph)d8** will be significantly different from that of Carbamazepine. The signals corresponding to the aromatic protons will be absent due to their replacement with deuterium. The remaining signals will be from the protons on the amide group and the vinyl group of the azepine ring.


Expected 1H NMR Spectral Data:

- The complex multiplet typically observed in the aromatic region (δ 7.2-7.8 ppm) for Carbamazepine will be absent.
- Signals for the vinyl protons (at the 10 and 11 positions) and the amide protons will be present.

A Certificate of Analysis for a commercial sample of **Carbamazepine-(Ph)d8** confirms the presence of signals consistent with the deuterated structure in the ^1H NMR spectrum.[\[2\]](#)

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and release of a synthesized batch of **Carbamazepine-(Ph)d8**.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **Carbamazepine-(Ph)d8**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, plausible synthesis pathways, and characterization of **Carbamazepine-(Ph)d8**. While a specific, step-by-step synthesis protocol is not publicly available, the proposed pathway offers a scientifically sound approach for its preparation. The provided data and workflows are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this important deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbamazepine-(Ph)d8 | C15H12N2O | CID 168007251 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbamazepine-d8(Major) | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carbamazepine-(Ph)d8: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554252#chemical-structure-and-synthesis-pathways-for-carbamazepine-ph-d8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com